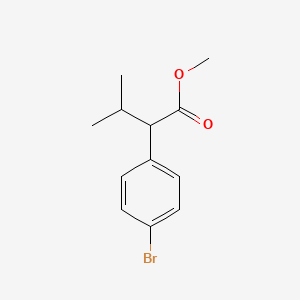

Methyl 2-(4-bromophenyl)-3-methylbutanoate

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Table 2: ¹H NMR Assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40 | Doublet | 2H | Aromatic protons |

| 7.07 | Doublet | 2H | Aromatic protons |

| 3.62 | Singlet | 3H | OCH₃ |

| 2.90–2.60 | Multiplet | 1H | CH(CH₃) |

| 1.12 | Doublet | 6H | (CH₃)₂ |

Infrared (IR) Spectroscopy

Propiedades

IUPAC Name |

methyl 2-(4-bromophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCKHQQSBKSPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chemoenzymatic Aldol Reaction Followed by Chemical Esterification

- Starting Materials: 2-oxoacids bearing 4-bromophenyl substituents are synthesized first.

- Aldol Reaction: Tandem stereodivergent biocatalytic aldol reactions can be employed to introduce the 3-methyl substituent with stereochemical control.

- Esterification: The carboxylic acid function is converted into the methyl ester using standard esterification techniques, often involving methanol and acid catalysts or methylation reagents.

- Purification: Chromatographic techniques such as silica gel column chromatography and preparative thin-layer chromatography (TLC) are used to isolate the desired methyl ester with high purity.

This approach allows for the synthesis of both racemic and enantiomerically enriched methyl 2-(4-bromophenyl)-3-methylbutanoate derivatives, as demonstrated in detailed studies involving chiral HPLC and NMR characterization.

Chemical Esterification Using Acid Chlorides

- Acid Chloride Formation: The corresponding 2-(4-bromophenyl)-3-methylbutanoic acid is converted to its acid chloride using reagents like thionyl chloride (SOCl2) in the presence of catalytic DMF.

- Esterification: The acid chloride intermediate is then reacted with methanol or methyl alcohol in the presence of a base such as triethylamine to yield the methyl ester.

- Reaction Conditions: Typically performed at low temperatures initially (0°C to room temperature) to control reactivity and minimize side reactions.

- Workup: The reaction mixture is washed with water, dried, and concentrated before purification by column chromatography.

This classical approach is straightforward and widely used for ester synthesis, providing good yields of methyl esters with the possibility of scale-up.

Reductive Amination and N-Alkylation Routes (Indirect)

While primarily reported for related compounds such as valsartan intermediates, reductive amination of 4-bromobenzyl derivatives with amino esters and subsequent N-alkylation can yield intermediates structurally related to methyl 2-(4-bromophenyl)-3-methylbutanoate. These methods involve:

- Reductive Amination: Using sodium cyanoborohydride to couple aldehydes with amino esters.

- N-Alkylation: Using 4-bromomethyl-substituted biphenyls to alkylate valine methyl esters.

- Acylation and Esterification: Followed by acylation and ester hydrolysis to obtain the target methyl ester.

However, these routes are more complex, involving multiple steps and chromatographic purifications, and are less favored for direct synthesis of methyl 2-(4-bromophenyl)-3-methylbutanoate.

Reaction Conditions and Analytical Data

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride (SOCl2), DMF catalyst, 60-70°C | Efficient conversion of acid to acid chloride |

| Esterification | Methanol, triethylamine, 0°C to room temperature | Controlled addition to minimize side reactions |

| Aldol reaction (chemoenzymatic) | Enzymes for stereoselective aldol addition, aqueous buffer, room temperature | Enables stereochemical control at 3-methyl position |

| Purification | Silica gel chromatography, preparative TLC | Separation of diastereomers and enantiomers |

| Characterization | NMR (1H, 13C), chiral HPLC, melting point analysis | Confirms structure, purity, and stereochemistry |

Research Findings and Optimization Notes

- Stereochemical Control: Chemoenzymatic methods allow for high enantiomeric excesses, which is critical for applications requiring stereopurity.

- Yield Considerations: Esterification via acid chloride intermediates generally provides good yields but requires careful control of moisture and temperature to avoid hydrolysis or side reactions.

- Purification Challenges: Chromatographic separation is often necessary to isolate pure methyl 2-(4-bromophenyl)-3-methylbutanoate, especially when stereoisomers are formed.

- Industrial Scalability: Direct chemical esterification methods are preferred for scale-up due to simplicity, whereas biocatalytic methods are more suited for small-scale or research applications.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Stereochemical Control |

|---|---|---|---|---|

| Chemoenzymatic Aldol + Esterification | High stereoselectivity, mild conditions | Requires enzymes, longer reaction times | Moderate to high | Excellent |

| Acid Chloride Esterification | Simple, scalable, well-established | Requires handling of corrosive reagents | High | Racemic or controlled by chiral starting materials |

| Reductive Amination + N-Alkylation (Indirect) | Enables complex intermediates synthesis | Multi-step, chromatographically intensive | Variable | Moderate |

Aplicaciones Científicas De Investigación

Methyl 2-(4-bromophenyl)-3-methylbutanoate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving esterases and other related enzymes.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism by which Methyl 2-(4-bromophenyl)-3-methylbutanoate exerts its effects depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with various molecular targets. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with Methyl 2-(4-bromophenyl)-3-methylbutanoate but differ in substituents, functional groups, or molecular complexity:

Key Observations:

Halogen Influence: The presence of bromine in Methyl 2-(4-bromophenyl)-3-methylbutanoate and its analogs (e.g., ) enhances electrophilic reactivity, making these compounds suitable for cross-coupling reactions or as halogen-bonding motifs in materials science. Chlorine in the compound from further increases molecular polarity .

Functional Groups: The amino and imine groups in the ligand from enable metal coordination, a feature absent in the target compound . The cyano group in ’s compound adds nitrile reactivity, useful in polymerization or nucleophilic substitutions .

Actividad Biológica

Methyl 2-(4-bromophenyl)-3-methylbutanoate is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : Methyl 2-(4-bromophenyl)-3-methylbutanoate

- CAS Number : 1061284-70-5

- Molecular Formula : C12H15BrO2

- Molecular Weight : 271.15 g/mol

- Purity : Typically around 95% in commercial preparations

Biological Activity Overview

Research indicates that Methyl 2-(4-bromophenyl)-3-methylbutanoate possesses several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological effects of Methyl 2-(4-bromophenyl)-3-methylbutanoate are believed to result from its interaction with specific molecular targets. This includes binding to cellular receptors or enzymes, which modulates their activity and leads to the observed biological effects. The exact mechanisms are still under investigation, but they may involve:

- Inhibition of Cell Growth : By interfering with cell cycle progression in cancer cells.

- Induction of Apoptosis : Triggering programmed cell death pathways.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of Methyl 2-(4-bromophenyl)-3-methylbutanoate against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Anticancer Activity :

- In a recent experiment, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment. The study also noted morphological changes consistent with apoptosis.

| Study Focus | Organism/Cell Line | Concentration Range | Key Findings |

|---|---|---|---|

| Antimicrobial Activity | E. coli, S. aureus | >50 µg/mL | Significant reduction in bacterial viability |

| Anticancer Activity | MCF-7 (breast cancer) | 10 - 100 µM | Dose-dependent decrease in cell viability |

Synthesis Methods

Methyl 2-(4-bromophenyl)-3-methylbutanoate can be synthesized through several methods, typically involving the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The synthetic route often includes:

-

Esterification Reaction :

- Reactants: 2-(4-bromophenyl)-3-methylbutanoic acid and methanol.

- Catalyst: Sulfuric acid or hydrochloric acid.

- Conditions: Reflux to ensure complete conversion.

-

Purification :

- The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the bromophenyl group; ester carbonyl at ~δ 170 ppm) .

- Mass spectrometry (MS) : Molecular ion peak at m/z ~256 [M+H]⁺ validates the molecular weight.

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally related esters (e.g., bond angles and torsion angles for bromophenyl and methyl groups) .

How do solvent polarity and catalyst choice affect the esterification efficiency in the synthesis of this compound?

Q. Advanced Research Focus

- Solvent effects : Polar aprotic solvents (e.g., toluene) improve acid solubility but may reduce esterification rates compared to methanol .

- Catalyst alternatives : Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts (e.g., lipases) can reduce side reactions but require optimization of water activity and temperature.

What are the common impurities encountered during synthesis, and how are they separated?

Q. Basic Research Focus

- Unreacted acid : Removed via aqueous NaHCO₃ washes.

- Dimers/oligomers : Separated using gradient elution in flash chromatography (e.g., CHCl₃/CH₃OH 90:10 → 80:20) .

- Isomeric by-products : Resolved via recrystallization in hexane/ethyl acetate mixtures.

What strategies are employed to resolve conflicting spectroscopic data when characterizing novel derivatives of this compound?

Q. Advanced Research Focus

- Multi-technique validation : Cross-reference NMR, IR, and high-resolution MS data to confirm functional groups.

- Computational modeling : Density functional theory (DFT) calculations predict NMR shifts for comparison with experimental data.

- Single-crystal X-ray diffraction : Provides definitive structural proof, as seen in analogs like Methyl 3-(4-bromophenyl)-2-(indolyl)pyrrolidine derivatives .

How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Q. Advanced Research Focus

- Electron-withdrawing effect : The para-bromo group activates the ester carbonyl toward nucleophiles (e.g., amines, hydrazines) by increasing electrophilicity.

- Steric hindrance : The 3-methyl branch may slow reactions at the β-carbon but does not significantly impede acyl substitution .

What are the thermal stability and decomposition profiles of Methyl 2-(4-bromophenyl)-3-methylbutanoate under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.